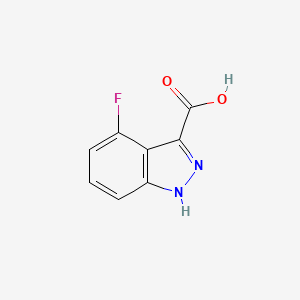
4-fluoro-1H-indazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-1H-indazole-3-carboxylic acid: is a fluorinated indazole derivative, characterized by the presence of a fluoride substituent at the 4-position of the indazole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-indazole-3-carboxylic acid typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine, followed by cyclization under specific conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free reactions or the use of specific catalysts to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 4-fluoro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluoride substituent at the 4-position can be replaced by nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.
Cyclization Reactions: These reactions often require the presence of catalysts such as Cu(OAc)2 and are conducted under an oxygen atmosphere.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
科学研究应用
Chemistry: 4-fluoro-1H-indazole-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise as antiviral, anticancer, and anti-inflammatory agents .
Industry: The compound’s ability to coordinate with metal centers makes it useful in the development of triplet photosensitizers for dye-sensitized solar cells (DSSCs) and other photochemical applications .
作用机制
The mechanism of action of 4-fluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole moiety in the indazole ring can coordinate with metal centers, facilitating energy transfer processes. This property is particularly useful in the development of photosensitizers for photochemical applications .
相似化合物的比较
4-fluoro-1H-indole-3-carboxaldehyde: Another fluorinated indole derivative with similar structural features.
1H-indazole-3-carboxylic acid: A non-fluorinated analog that shares the indazole core structure.
Uniqueness: The fluoride group can participate in specific chemical reactions that are not possible with non-fluorinated analogs .
生物活性
4-Fluoro-1H-indazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.
This compound is characterized by the presence of a fluorine atom and a carboxylic acid functional group. Its molecular formula is C8H6FN2O2, and its structure contributes to its reactivity and biological activity.
Biological Activities
The compound has been investigated for several key biological activities:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
2. Anticancer Properties
Studies have demonstrated that this compound possesses anticancer activity, particularly through the inhibition of cell proliferation in cancer cell lines. For instance, it has shown promising results in reducing the viability of Hep-G2 liver cancer cells, with IC50 values indicating effective dose-response relationships .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been highlighted in recent studies. It has been shown to inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can interact with specific enzymes involved in cell signaling pathways, leading to altered cellular responses.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, promoting apoptosis through the modulation of apoptosis-related proteins such as Bcl-2 and Bax .
- Reactive Oxygen Species (ROS) Modulation : The compound may affect ROS levels within cells, which plays a crucial role in cellular stress responses and apoptosis.
Case Studies
Several studies have documented the biological activity of this compound:
属性
IUPAC Name |
4-fluoro-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBIDQDQVMTZMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NN2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646263 |
Source


|
| Record name | 4-Fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-64-2 |
Source


|
| Record name | 4-Fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













